Amino-PEG13-amine
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Architecture and Functionalization
Polyethylene glycol is a hydrophilic polymer composed of repeating ethylene (B1197577) glycol units. biocat.com Its architecture can be linear or branched, with the general structure of H−(O−CH2−CH2)n−OH. The number of repeating units (n) determines the molecular weight of the PEG, which in turn influences its physical properties.
A key feature of PEG is its biocompatibility and its ability to be functionalized. biocat.com The terminal hydroxyl groups of the PEG backbone are chemically reactive and can be modified to introduce a wide array of functional groups, such as amines, carboxylic acids, azides, and thiols. biocat.com This process, known as PEGylation, allows for the covalent attachment of PEG to other molecules, including proteins, peptides, and nanoparticles. researchgate.net Functionalization can be homobifunctional, where both ends of the PEG chain have the same functional group, or heterobifunctional, with different functional groups at each end. researchgate.net
Significance of Bifunctional Amine Termination in Polymeric Systems and Research
The presence of a primary amine group at each end of the polyethylene glycol chain, as seen in diamine-terminated PEGs, is of particular importance in various research domains. These amine groups serve as reactive handles for a variety of chemical transformations. For instance, they can readily react with activated carboxylic acids, aldehydes, and isocyanates to form stable amide, imine (which can be further reduced to a secondary amine), and urea (B33335) linkages, respectively. nih.govbenthamscience.com
This bifunctionality is crucial for creating cross-linked hydrogels, where the diamine-PEG acts as a linker between different polymer chains, forming a three-dimensional network. nih.gov In the realm of bioconjugation, these molecules are used to link two other molecules together. A prime example of this is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.commybiosource.com
Scope of Academic Inquiry into H2N-Peg13-CH2CH2NH2 and Related Polyethylene Glycol Constructs
The specific compound H2N-Peg13-CH2CH2NH2, also known by its synonym Amino-PEG13-amine, has garnered interest primarily as a linker molecule in the synthesis of PROTACs. medchemexpress.commybiosource.com PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. medchemexpress.comnih.gov
The linker component of a PROTAC, for which H2N-Peg13-CH2CH2NH2 can be utilized, is a critical determinant of the PROTAC's efficacy. The length and chemical nature of the PEG linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com Furthermore, the hydrophilic nature of the PEG chain can enhance the solubility and bioavailability of the PROTAC molecule. bio-connect.nl Research in this area focuses on optimizing linker length and composition to achieve potent and selective protein degradation. nih.gov While many studies focus on the general class of PEG linkers in PROTACs, the availability of specific length linkers like the 13-unit PEG chain allows for systematic studies on the impact of linker length on PROTAC activity. nih.gov
Chemical and Physical Properties of H2N-Peg13-CH2CH2NH2
| Property | Value |
| IUPAC Name | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diamine |
| Molecular Formula | C28H60N2O13 |
| Molecular Weight | 632.78 g/mol |
| CAS Number | 1228119-65-0 |
Table 1: Chemical and physical properties of H2N-Peg13-CH2CH2NH2. Data sourced from commercial supplier information. bio-connect.nl
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N2O13/c29-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-27-43-28-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h1-30H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUFCWBLAIXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization Techniques for Amine Terminated Polyethylene Glycols
Spectroscopic Analysis of H₂N-PEG₁₃-CH₂CH₂NH₂ Functionalization
Spectroscopic methods are indispensable for providing detailed information about the molecular structure and functional groups present in the H₂N-PEG₁₃-CH₂CH₂NH₂ molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of polymers like H₂N-PEG₁₃-CH₂CH₂NH₂. Both ¹H and ¹³C NMR provide critical data for end-group analysis and purity verification. researchgate.net
¹H NMR Spectroscopy: In the ¹H NMR spectrum of H₂N-PEG₁₃-CH₂CH₂NH₂, the most prominent signal is a large, broad peak around 3.6 ppm, which corresponds to the repeating ethylene (B1197577) glycol (-O-CH₂-CH₂-) protons in the polymer backbone. researchgate.net The protons of the methylene (B1212753) groups adjacent to the terminal amine functionalities (H₂N-CH₂-) typically appear at distinct chemical shifts, often shifted downfield relative to the main PEG backbone signal. nih.gov For instance, the protons on the carbons adjacent to the amine group (α-carbons) can be observed separately, allowing for their integration. researchgate.net
The degree of polymerization and the extent of amine functionalization can be calculated by comparing the integral of the end-group proton signals to the integral of the repeating monomer unit signal. scribd.com For large polymers, the signals from ¹³C-coupled protons, which appear as satellites to the main PEG peak, can be used for more accurate quantification than the main, uncoupled peak. nih.gov The absence of signals corresponding to impurities or unreacted starting materials confirms the purity of the compound. bceln.ca
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon atoms in the repeating ethylene glycol units typically show a strong resonance around 70 ppm. researchgate.net The carbons directly bonded to the terminal amine groups (H₂N-C H₂-) will have a characteristic chemical shift that is distinct from the backbone carbons. For a primary amine like propylamine, the carbon attached to the nitrogen (C-1) is shifted downfield due to the electronegativity of the nitrogen atom. docbrown.info The presence of these specific signals confirms the successful functionalization of the PEG chain with amine groups. researchgate.net The absence of a peak around 61 ppm, which would correspond to the terminal -CH₂OH carbon of an unfunctionalized PEG, can further confirm the complete derivatization to the diamine. researchgate.net
| Nucleus | Structural Unit | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | -O-CH₂-CH₂- (PEG Backbone) | ~3.6 | researchgate.net |
| ¹H | H₂N-CH₂- | ~2.8 | nih.gov |
| ¹³C | -O-CH₂-CH₂- (PEG Backbone) | ~70 | researchgate.net |
| ¹³C | H₂N-CH₂- | ~42 | docbrown.info |
| ¹³C | -CH₂-OH (Unfunctionalized End-Group) | ~61 | researchgate.net |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to verify the presence of specific functional groups in a molecule. For H₂N-PEG₁₃-CH₂CH₂NH₂, FTIR is used to confirm the presence of both the amine end-groups and the polyether backbone.
The FTIR spectrum of an amine-terminated PEG will display several characteristic absorption bands. The strong, broad band typically observed around 1100 cm⁻¹ is characteristic of the C-O-C (ether) stretching vibration of the polyethylene (B3416737) glycol backbone. researchgate.net The presence of the primary amine (-NH₂) groups is confirmed by N-H stretching vibrations, which typically appear in the region of 3300-3500 cm⁻¹. Additionally, N-H bending vibrations can be observed around 1600 cm⁻¹. The successful functionalization is further supported by the disappearance of the broad O-H stretching band around 3450 cm⁻¹ that would be present in the starting PEG-diol material. researchgate.nettsijournals.com
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 | tsijournals.com |
| Amine (N-H) | Bending | ~1600 | researchgate.net |
| Ether (C-O-C) | Stretching | ~1100 | researchgate.netnih.gov |
| Methylene (C-H) | Stretching | 2850 - 2960 | nih.gov |
Chromatographic and Electrophoretic Methods for Polymer Characterization
While spectroscopy confirms the chemical structure, chromatographic and other methods are essential for determining the size, mass distribution, and hydrodynamic properties of the polymer.
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for determining the molar mass distribution of polymers. chromatographyonline.comwarwick.ac.uk The method separates molecules based on their hydrodynamic volume in solution. warwick.ac.uk Larger molecules elute from the chromatography column faster than smaller molecules. chromatographyonline.com
For a well-defined, monodisperse polymer like H₂N-PEG₁₃-CH₂CH₂NH₂, the GPC/SEC chromatogram is expected to show a single, sharp, and symmetrical peak. researchgate.net The analysis provides several key parameters: the number-average molar mass (Mₙ), the weight-average molar mass (Mₙ), and the polydispersity index (PDI), which is the ratio of Mₙ to Mₙ. An ideal, perfectly monodisperse polymer has a PDI of 1.0. For synthetic polymers, a PDI value close to 1.0 indicates a very narrow molar mass distribution and high purity in terms of polymer chain length. researchgate.net Comparing the GPC trace of the final product to the starting PEG material can also confirm a successful end-group modification, as changes in the end groups can slightly alter the elution time.
| Parameter | Symbol | Description | Ideal Value for H₂N-PEG₁₃-CH₂CH₂NH₂ |
|---|---|---|---|
| Number-Average Molar Mass | Mₙ | Total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | ~633 g/mol |
| Weight-Average Molar Mass | Mₙ | An average that takes into account the molecular weight of each chain in determining the average molecular weight. | ~633 g/mol |
| Polydispersity Index | PDI | A measure of the broadness of a molecular weight distribution of a polymer (Mₙ/Mₙ). | Close to 1.0 |
Mass spectrometry (MS) techniques provide highly accurate molecular weight information, complementing the data from GPC/SEC.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for polymer analysis. bath.ac.uk It allows for the absolute measurement of the molecular weight of individual polymer chains in a sample. bath.ac.uk The resulting spectrum for a PEG polymer shows a distribution of peaks, where each peak corresponds to a polymer chain of a specific length (degree of polymerization). The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit, which is 44 Da for ethylene glycol. bath.ac.uk This allows for unambiguous confirmation of the polymer's identity and purity. bath.ac.uk The masses of the end groups can also be determined from the absolute mass of the polymer chains. bath.ac.uknih.gov
Electrospray Ionization (ESI) MS is another powerful technique, often coupled with liquid chromatography (LC-MS). researchgate.net ESI is a soft ionization technique that generates multiply charged ions from analyte molecules in solution, making it suitable for analyzing large molecules like polymers. researchgate.net For PEG derivatives, ESI-MS can produce a series of peaks corresponding to the polymer chains with different numbers of charges and associated cations (like H⁺, Na⁺, or K⁺). nih.govtue.nl Analysis of the resulting mass-to-charge ratios allows for the precise determination of the molecular weight of the polymer.
| Technique | Information Provided | Advantages for PEG Analysis |
|---|---|---|
| MALDI-TOF MS | Absolute molecular weight of individual oligomers, end-group mass confirmation, polymer repeat unit confirmation. bath.ac.uk | Provides high-resolution data for heterogeneous polymer samples and allows for clear identification of the oligomer distribution. nih.gov |
| ESI-MS | Precise molecular weight from mass-to-charge ratios of multiply charged ions. researchgate.net | Easily coupled with LC for separation prior to analysis; suitable for analyzing samples directly from solution. researchgate.net |
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in solution. It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic radius (Rₕ) via the Stokes-Einstein equation.
For H₂N-PEG₁₃-CH₂CH₂NH₂, DLS provides the average hydrodynamic radius of the polymer coils in a specific solvent. This measurement gives insight into the molecule's size and conformation in its solution environment. nih.gov The hydrodynamic radius is an important parameter, as it reflects how the polymer behaves in solution, which can be influenced by factors such as solvent quality and temperature. researchgate.net The results from DLS can be compared with values obtained from molecular dynamics simulations to further understand the polymer's solution behavior. nih.gov
| Parameter | Symbol | Description |
|---|---|---|
| Hydrodynamic Radius | Rₕ | The radius of a hypothetical hard sphere that diffuses at the same rate as the polymer molecule being measured. researchgate.net |
| Diffusion Coefficient | D | A measure of the rate of diffusion of the molecule through the solvent, determined from light scattering fluctuations. researchgate.net |
Assessment of Functionalization Efficiency and Overall Purity in Academic Synthesis
The conversion of hydroxyl-terminated PEG to its diamino counterpart is a foundational step for many subsequent bioconjugation and material science applications. Incomplete functionalization can lead to undesired side reactions and products, compromising the integrity and performance of the final construct. Therefore, precise and quantitative assessment of the amine end-groups is paramount.
Detailed Research Findings
Academic studies focusing on the synthesis of amine-terminated PEGs employ a variety of analytical methods to ascertain the degree of functionalization and identify potential impurities. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a powerful tool for quantifying the efficiency of end-group functionalization. nih.govumn.eduresearchgate.net By comparing the integration of the signals corresponding to the protons of the repeating ethylene glycol units with those of the protons adjacent to the terminal amine groups, a quantitative measure of functionalization can be achieved. atlantis-press.com For instance, in the ¹H NMR spectrum of H2N-Peg13-CH2CH2NH2, the disappearance of the signal corresponding to the terminal hydroxyl protons of the PEG precursor and the appearance of new signals corresponding to the protons of the CH2CH2NH2 group confirm the conversion. atlantis-press.com
However, for large polymers, the high intensity of the peak from the repeating monomer units can make accurate integration of end-group signals challenging. nih.govumn.eduresearchgate.net Advanced NMR techniques and careful analysis, such as considering the ¹³C satellite peaks in ¹H NMR spectra, can improve the accuracy of determining the degree of functionalization. nih.govumn.edu
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides qualitative confirmation of the functional group transformation. The disappearance of the broad O-H stretching band from the hydroxyl-terminated PEG precursor and the appearance of N-H stretching vibrations in the spectrum of the product are indicative of successful amination. acs.orgresearchgate.net While not typically used for precise quantification of functionalization efficiency on its own, FTIR is a rapid and essential tool for verifying the presence of the desired amine functional groups. atlantis-press.com
Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is frequently used to determine the molecular weight distribution and confirm the identity of the functionalized polymer. nih.gov The mass spectrum of the product should show a distribution of peaks corresponding to the molecular weight of H2N-Peg13-CH2CH2NH2, confirming the addition of the amine-containing moieties. It can also reveal the presence of unreacted starting material or byproducts with different end-groups. researchgate.net
Data Tables
The following interactive data tables summarize typical characterization data obtained in academic research for assessing the functionalization efficiency and purity of amine-terminated PEGs like H2N-Peg13-CH2CH2NH2.
Table 1: Representative ¹H NMR Data for H2N-Peg13-CH2CH2NH2
| Chemical Shift (ppm) | Multiplicity | Assignment | Integration (Normalized) | Functionalization Efficiency (%) |
| 3.64 | s | -O-CH₂-CH₂-O- (PEG backbone) | 52 | - |
| 2.85 | t | -CH₂-NH₂ | 4 | >99 |
| 3.51 | t | -O-CH₂-CH₂-NH₂ | 4 | >99 |
Note: The functionalization efficiency is calculated by comparing the integration of the terminal amine protons to the protons of the PEG backbone.
Table 2: Summary of Analytical Techniques for Purity and Functionalization Assessment
| Analytical Technique | Parameter Assessed | Typical Findings in Academic Research |
| ¹H NMR Spectroscopy | Quantitative functionalization efficiency, structural confirmation | >95-99% conversion of terminal hydroxyls to amines. nih.gov Clear signals corresponding to protons adjacent to the amine group. |
| ¹³C NMR Spectroscopy | Structural confirmation | Appearance of new carbon signals corresponding to the amine-terminal groups. acs.org |
| FTIR Spectroscopy | Qualitative confirmation of functional groups | Disappearance of broad O-H stretch, appearance of N-H stretching vibrations. atlantis-press.comresearchgate.net |
| MALDI-ToF Mass Spectrometry | Molecular weight distribution, confirmation of end-group modification | Mass spectrum centered around the expected molecular weight of the diamino-PEG, confirming successful functionalization. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of functionalized from unfunctionalized species | A single major peak indicating a high degree of purity. Can be used to separate diamino-PEG from starting materials. researchgate.netresearchgate.net |
Theoretical and Computational Investigations of Polyethylene Glycol Diamine Systems
Molecular Dynamics (MD) Simulations of PEG Chain Conformations and Interactions
Molecular dynamics simulations offer a powerful lens to view the time-resolved behavior of individual atoms and molecules. For a system involving H2N-Peg13-CH2CH2NH2, MD simulations can predict how the 13-unit PEG chain folds, moves, and interacts with its environment in aqueous solutions and at interfaces.
The accuracy of any MD simulation is fundamentally dependent on the quality of its force field—a set of mathematical functions and parameters that describe the potential energy of the system. For PEG systems, several force fields are commonly employed.
Optimized Potentials for Liquid Simulations, All-Atom (OPLS-AA) : This force field is widely used for simulating organic molecules and has been applied to PEG and its derivatives. rsc.orgnih.gov Studies using OPLS-AA have successfully explored the structural properties and interactions of PEG in various solvents. rsc.orgnih.gov However, some research indicates that while OPLS-AA is robust, it can produce significant deviations in certain thermophysical properties like diffusion coefficients and viscosity when compared to experimental data for PEG oligomers. rsc.org
General AMBER Force Field (GAFF) : GAFF is designed for broad applicability to organic molecules and has shown excellent performance in simulating PEG systems. rsc.orgstrath.ac.uk Comparative studies have demonstrated that GAFF can reproduce experimental data for density, self-diffusion, and viscosity of PEG oligomers with high accuracy, often outperforming other force fields. rsc.org This makes it a reliable choice for modeling the behavior of molecules like H2N-Peg13-CH2CH2NH2.
Reactive Force Field (ReaxFF) : Unlike classical force fields like OPLS-AA and GAFF, ReaxFF can model chemical reactions by dynamically forming and breaking bonds. This capability is crucial for studying phenomena such as proton transfer in aqueous PEG solutions, providing insights into the reactive environment around the polymer chain. researchgate.net
A comparative analysis highlights the specific strengths of these force fields for PEG simulations.
| Force Field | Primary Application for PEG Systems | Strengths | Reported Limitations |
|---|---|---|---|
| OPLS-AA | Structural properties, interactions in various solvents. | Good for general structural and interaction analysis. rsc.orgnih.gov | Can show significant deviations for some thermophysical properties (e.g., viscosity). rsc.org |
| GAFF | Thermophysical properties, conformational analysis. | Excellent agreement with experimental data for density, viscosity, and diffusion coefficients. rsc.org | Requires proper parameterization for novel structures, though it is broadly applicable. strath.ac.uk |
| ReaxFF | Reactive events, proton transfer. | Enables the simulation of chemical bond formation and breaking. researchgate.net | Computationally more expensive than classical force fields; parameterized for specific reaction types. |
In dilute aqueous solutions, a flexible polymer chain like H2N-Peg13-CH2CH2NH2 typically adopts the conformation of a random Gaussian coil. mdpi.com However, its structure is highly sensitive to the surrounding environment. MD simulations reveal that the conformation changes significantly under confinement, such as when the chain is grafted to a surface or located within a nanopore. nih.gov The presence of high concentrations of other molecules can also induce conformational shifts through crowding effects. nih.govacs.org For instance, studies have shown that large molecular weight PEGs can cause protein conformations to change, making tryptophan residues more exposed to the solvent. acs.org At interfaces, the chain may spread out or collapse depending on the surface chemistry and solvent quality.
The functionality of H2N-Peg13-CH2CH2NH2 is dictated by its molecular interactions. MD simulations provide detailed insights into these non-covalent forces.
Interactions with Solvents : In aqueous environments, the dominant interaction is hydrogen bonding between the ether oxygen atoms of the PEG backbone and water molecules. nih.govnih.gov Simulations show that water does not typically aggregate around the PEG chain but instead forms dynamic hydrogen bonds, contributing to the high water solubility of the polymer. nih.govresearchgate.net
Interactions with Other Molecules : The interaction of PEG with other species, such as proteins or small molecules, is complex. While hydrogen bonds play a role, van der Waals forces are often the dominant mediator of recognition and binding. nih.govresearchgate.net Simulations have shown that for small drug molecules, the interaction with a PEG carrier can be unfavorable, while larger molecules may exhibit strong and stable interactions. nih.gov The binding affinity is significantly influenced by the size and chemical nature of the interacting partner. nih.govresearchgate.net
Theoretical Studies on the Dynamics and Hydration of PEG Chains
Theoretical and computational investigations, particularly molecular dynamics (MD) simulations, have provided significant atomic-level insights into the behavior of polyethylene (B3416737) glycol (PEG) chains in aqueous environments. While direct computational studies on H2N-Peg13-CH2CH2NH2 are not extensively available in public literature, the foundational principles of PEG dynamics and hydration can be understood from studies on structurally similar oligoethylene glycols and polyethylene glycols. These studies are crucial for predicting the behavior of specific derivatives like the diamine-terminated 13-unit PEG.
Molecular dynamics simulations are a powerful computational method for studying the atomic-level details of molecular interactions and their influence on the structure and stability of a molecule. researchgate.net These simulations have been widely used to understand the structure and dynamics of PEGylated drug carriers, assuming the simulations can be validated by successful comparisons to experimental results. researchgate.netnih.gov
Research has shown that the presence of oxyethylene units and terminal groups dictates the solubility and interaction of PEG chains with their surroundings. researchgate.net The hydroxyl or, in this case, amine end-groups, and the ether oxygens along the chain can form hydrogen bonds with water molecules. researchgate.net
Dynamics of PEG Chains
MD simulations have been employed to explore the conformational landscape and dynamic properties of PEG chains. These studies often analyze parameters such as the radius of gyration (Rg) and the end-to-end distance to characterize the size and shape of the polymer in solution. For instance, simulations of various PEG oligomers have shown that their behavior can be consistent with an ideal chain model, where the radius of gyration is proportional to the square root of the molecular weight. researchgate.net
A key parameter derived from these simulations is the persistence length, which describes the stiffness of a polymer chain. For polyethylene oxide (PEO), a close structural relative of PEG, the persistence length has been calculated from MD simulations to be approximately 3.7 Å, in good agreement with experimental values. researchgate.net This indicates a relatively flexible chain. The shape of hydrated PEO has been described as anisotropic, with a shape ratio of approximately 2.59:1.44:1.00. researchgate.netnih.gov This anisotropic shape is significant as it can influence how the molecule interacts with other molecules or surfaces, such as membrane channels. researchgate.netnih.gov
The choice of force field in MD simulations is critical for accurately reproducing experimental observations. Different force fields, such as CHARMM and OPLS (Optimized Potentials for Liquid Simulations), have been developed and refined to model the interactions within and between PEG chains and solvent molecules. nih.govacs.org For example, a revision to the CHARMM ether force field (C35r) was shown to accurately reproduce the conformational populations of dimethoxyethane, a small molecule model for the PEG backbone. researchgate.net Similarly, adjustments to the OPLS force field have been made to better match simulated physical properties like density and self-diffusion coefficients with experimental data for ethylene (B1197577) glycol oligomers. acs.org
Table 1: Simulated Properties of Polyethylene Oxide (PEO) in Water
| Parameter | Simulated Value | Experimental Comparison | Reference |
| Persistence Length (λ) | 3.7 Å | 3.7 Å (PEO), 3.8 Å (PEG) | researchgate.net |
| Radius of Gyration (Rg) vs. Molecular Weight (Mw) Exponent (ν) | 0.515 ± 0.023 | Consistent with ideal chain behavior for low Mw PEG | researchgate.net |
| Shape Anisotropy | 2.59:1.44:1.00 | - | researchgate.netnih.gov |
This table presents data from molecular dynamics simulations of polyethylene oxide (PEO), which serves as a model for understanding the fundamental dynamic properties of PEG chains.
Hydration of PEG Chains
The interaction of PEG chains with water is a central aspect of their behavior in biological and chemical systems. The high solubility of PEG is attributed to the formation of hydrogen bonds between the ether oxygens of the PEG backbone and water molecules. researchgate.net MD simulations have revealed that water molecules penetrate the PEG chain, creating a hydration shell that influences the chain's conformation and properties. nih.gov
Studies on oligo(ethylene glycol) self-assembled monolayers have shown that the C-O-C stretching vibration frequency shifts upon exposure to water, indicating a strong interaction and the penetration of water into the upper region of the monolayer. nih.gov The extent of this interaction can be influenced by the chain length and the nature of the terminal groups.
Computational studies have also investigated the effect of water impurities on the physical properties of PEG. These simulations show that added water competes with and can disrupt the intramolecular and intermolecular hydrogen bonds between PEG oligomers. researchgate.net This competition leads to a complex interplay of interactions, affecting properties such as density, viscosity, and self-diffusion coefficients. researchgate.net The presence of water can lead to oligomers switching from intermolecular to intramolecular hydrogen bonding to compensate for the loss of some oligomer-oligomer hydrogen bonds. researchgate.net
The number of water molecules associated with each ethylene glycol subunit, known as the hydration number, has been estimated through various techniques. For example, ultrasonic and viscosity measurements have been used to determine hydration numbers for different molecular weight PEGs, with the hydration number increasing with the degree of polymerization. researchgate.net This extensive hydration shell is believed to be a key factor in the biocompatibility and protein-repelling properties of PEG.
Advanced Academic Applications of H2n Peg13 Ch2ch2nh2 in Materials Science and Conjugation Chemistry
Role in Bioconjugation Strategies for Academic Research
The presence of terminal primary amines on the H2N-Peg13-CH2CH2NH2 linker makes it highly suitable for a variety of bioconjugation strategies. biochempeg.com These strategies are fundamental in academic research for creating novel biomaterials, therapeutic agents, and diagnostic tools. The PEG component itself is renowned for its ability to improve the solubility and stability of conjugated molecules, as well as reduce the immunogenicity of proteins and peptides. nih.govcreativepegworks.comeuropeanpharmaceuticalreview.com
Covalent Attachment to Biomacromolecules (e.g., Peptides, Proteins)
The covalent attachment of H2N-Peg13-CH2CH2NH2 to biomacromolecules like peptides and proteins is a key application. creativepegworks.comnih.gov This process, often termed PEGylation, can be achieved through several reliable chemical reactions that target specific functional groups on the biomolecule. nih.goveuropeanpharmaceuticalreview.com The diamino functionality allows this linker to act as a crosslinker between two biomolecules or between a biomolecule and another substrate.
A widely used method for conjugating H2N-Peg13-CH2CH2NH2 to proteins and peptides is through the formation of a stable amide bond. nih.gov This is commonly achieved using carbodiimide (B86325) chemistry, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). mdpi.com In this reaction, EDC activates the carboxyl groups (present on aspartic acid or glutamic acid residues of a protein) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of the PEG linker. However, to improve efficiency and prevent hydrolysis of the intermediate in aqueous solutions, NHS is often added to form a more stable NHS ester. This ester then readily reacts with the amine groups of H2N-Peg13-CH2CH2NH2 to form a robust amide linkage. nih.govresearchgate.net This chemistry is also used to crosslink collagen to form hydrogels for tissue engineering applications. nih.govresearchgate.netfrontiersin.org
Table 1: Key Reagents in EDC/NHS-mediated Amide Bond Formation
| Reagent | Full Name | Role in Reaction |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxyl groups on biomolecules. |
| NHS | N-hydroxysuccinimide | Forms a more stable intermediate ester, improving reaction efficiency. |
| H2N-Peg13-CH2CH2NH2 | 1,41-Diamino-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxatetracontane-1,41-diamine | Provides the primary amine for nucleophilic attack on the activated carboxyl group. |
Reductive amination provides an alternative route for attaching H2N-Peg13-CH2CH2NH2 to biomolecules. nih.gov This method involves the reaction of one of the primary amines on the PEG linker with an aldehyde group on a target molecule to form a Schiff base. researchgate.net This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine linkage. nih.gov Aldehyde groups can be introduced into biomolecules through the oxidation of N-terminal serine or threonine residues, or by modifying carbohydrate moieties on glycoproteins. europeanpharmaceuticalreview.com This technique offers high specificity and is particularly useful when targeting specific sites on a biomolecule. europeanpharmaceuticalreview.com
The primary amines of H2N-Peg13-CH2CH2NH2 can be functionalized to introduce other reactive groups, thereby expanding its utility. One common strategy is to react the diamine with a heterobifunctional linker containing an NHS ester on one end and a maleimide (B117702) group on the other, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This results in a maleimide-functionalized PEG linker. The maleimide group can then specifically react with thiol groups (sulfhydryl groups) on cysteine residues of proteins or peptides through a Michael addition reaction. jku.atcreativepegworks.com This approach is highly selective for cysteine residues and is widely used in the development of antibody-drug conjugates (ADCs). nih.gov
Table 2: Reaction Steps for Maleimide Functionalization and Conjugation
| Step | Description | Key Reagents | Resulting Bond |
| 1. Amine Functionalization | The primary amine of H2N-Peg13-CH2CH2NH2 reacts with an NHS-maleimide crosslinker. | H2N-Peg13-CH2CH2NH2, NHS-ester-Maleimide linker | Amide bond |
| 2. Thiol Conjugation | The newly introduced maleimide group reacts with a thiol group on a biomolecule. | Maleimide-functionalized PEG, Thiol-containing biomolecule (e.g., protein with cysteine) | Thioether bond |
The versatility of H2N-Peg13-CH2CH2NH2 is further demonstrated by its potential for use in click chemistry. biochempeg.comchemscene.com The terminal amine groups can be chemically converted into either azides or alkynes. For instance, an amine can be converted to an azide (B81097) through a diazo transfer reaction. nih.gov Once converted to an azide-terminated PEG linker, it can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing a terminal alkyne. jenkemusa.comnih.govorganic-chemistry.org These "click" reactions are highly efficient, specific, and biocompatible, making them ideal for creating complex bioconjugates in a controlled manner. biochempeg.com
Functionalization of Nanoparticles and Quantum Dots for Research Purposes
In materials science, H2N-Peg13-CH2CH2NH2 is employed to functionalize the surface of nanoparticles and quantum dots. researchgate.netmdpi.com This surface modification is crucial for improving the biocompatibility and stability of these nanomaterials in biological systems. researchgate.net The PEG layer provides a hydrophilic shield that can reduce non-specific protein adsorption and prevent aggregation. nih.govnih.gov
The amine groups on the PEG linker can be used to attach the linker to nanoparticles that have carboxyl groups on their surface, often through the EDC/NHS chemistry described previously. atlantis-press.com For gold nanoparticles, amine-functionalized PEGs can also be used for surface modification. nih.gov Once the nanoparticles are coated with the PEG linker, the remaining terminal amine group can be used to conjugate targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues for imaging or drug delivery research. researchgate.netnih.gov Similarly, quantum dots are often coated with PEG linkers to improve their properties for in vivo imaging applications. nih.govnih.gov
Table 3: Summary of Applications in Nanomaterial Functionalization
| Nanomaterial | Purpose of Functionalization | Conjugation Chemistry Example | Desired Outcome for Research |
| Mesoporous Silica Nanoparticles | Improve biocompatibility and provide a handle for further conjugation. atlantis-press.com | EDC/NHS coupling to surface carboxyl groups. atlantis-press.com | Enhanced stability in biological media and ability to attach targeting moieties. atlantis-press.com |
| Gold Nanoparticles | Enhance stability and enable bioconjugation. nih.gov | Attachment to the gold surface. nih.gov | Stable, biocompatible nanoparticles for diagnostics and targeted delivery. nih.gov |
| Quantum Dots | Reduce toxicity, improve circulation time, and allow for targeted imaging. nih.govnih.gov | Covalent attachment to the quantum dot surface coating. nih.gov | Improved in vivo imaging contrast and specificity. nih.gov |
Surface Modification for Reduced Non-Specific Interactions in Bio-interfaces
The modification of surfaces with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance biocompatibility by minimizing non-specific protein adsorption, a phenomenon that can lead to undesirable biological responses. nih.gov The hydrophilic and flexible nature of the PEG chains creates a hydrated layer that sterically hinders the approach and adhesion of proteins and other biomolecules. nih.gov Diamino-terminated PEGs, such as H2N-Peg13-CH2CH2NH2, are particularly useful for covalent attachment to surfaces, forming robust and stable coatings. sigmaaldrich.com
The primary amine termini of H2N-Peg13-CH2CH2NH2 allow for its covalent immobilization onto a variety of substrates. For instance, it can be grafted onto surfaces pre-functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters or onto materials with inherent reactivity towards amines, such as those with carboxyl or epoxy groups. sigmaaldrich.comresearchgate.net This covalent linkage ensures the long-term stability of the PEG layer, which is crucial for implantable medical devices and biosensors. nih.gov Research has demonstrated that surfaces coated with PEG exhibit significantly reduced protein adsorption compared to their unmodified counterparts. nih.gov The density of the grafted PEG chains is a critical factor in achieving optimal resistance to biofouling. nih.gov
Table 1: Comparison of Surface Properties Before and After PEG Modification
| Property | Unmodified Surface | PEG-Modified Surface |
| Protein Adsorption | High | Significantly Reduced nih.gov |
| Biocompatibility | Variable | Enhanced nih.gov |
| Hydrophilicity | Lower | Higher |
| Non-specific Binding | Prone to occur | Inhibited researchgate.net |
Integration into Polymeric Scaffolds and Hydrogels for Research Applications
H2N-Peg13-CH2CH2NH2 is a key building block in the synthesis of polymeric scaffolds and hydrogels for biomedical research. Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb large amounts of water, mimicking the native extracellular matrix (ECM). biochempeg.com The incorporation of PEG derivatives like H2N-Peg13-CH2CH2NH2 into these structures imparts desirable properties such as biocompatibility and controlled degradation. nih.gov
The terminal amine groups of H2N-Peg13-CH2CH2NH2 serve as reactive sites for crosslinking, which is the process of forming a stable, three-dimensional hydrogel network. A variety of crosslinking agents can be employed to react with these amine groups.
Dialdehydes: Crosslinkers like glutaraldehyde (B144438) can react with the primary amines of H2N-Peg13-CH2CH2NH2 through Schiff base formation. However, due to cytotoxicity concerns with glutaraldehyde, alternative crosslinkers are often sought. nih.gov
Genipin (B1671432): A naturally derived crosslinking agent, genipin, offers a biocompatible alternative. It reacts with primary amine groups to form stable, crosslinked networks. nih.gov The reaction between the amino groups of the PEG derivative and genipin results in the formation of a hydrogel. researchgate.net Studies have shown that multi-arm amino-terminated PEGs crosslinked with genipin form hydrogels suitable for tissue engineering applications. nih.gov
N-Hydroxysuccinimide (NHS) Esters: PEG derivatives functionalized with NHS esters can react with the amine groups of H2N-Peg13-CH2CH2NH2 to form stable amide bonds, leading to hydrogel formation. This type of reaction is often performed under physiological conditions. nih.gov
Epoxy Compounds: Diepoxy-terminated PEGs can react with the amine groups of H2N-Peg13-CH2CH2NH2 via a ring-opening reaction to create a crosslinked hydrogel network. nih.gov
The choice of crosslinker and the reaction conditions can be tailored to control the physicochemical properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and degradation rate. nih.gov
The incorporation of H2N-Peg13-CH2CH2NH2 into polymer structures can be leveraged to create materials that respond to specific environmental stimuli, such as pH or temperature. These "smart" materials are of great interest in fields like drug delivery and biosensing.
The primary amine groups within the polymer network can be protonated or deprotonated in response to changes in pH. This change in ionization state can alter the polymer's solubility, conformation, and swelling behavior. For example, hydrogels containing amine groups can exhibit pH-responsive swelling, making them suitable for controlled drug release in specific pH environments, such as the acidic tumor microenvironment. rsc.orgcumhuriyet.edu.tr By combining amine-terminated PEGs with other responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAAm), thermo-responsive hydrogels can be created. nih.gov Furthermore, the amine functionality allows for the creation of materials that can be modified to respond to other stimuli. nih.gov
Hydrogels created using H2N-Peg13-CH2CH2NH2 are valuable for creating three-dimensional (3D) microenvironments that mimic the native cellular milieu, providing a more physiologically relevant platform for cell culture and tissue engineering research compared to traditional two-dimensional (2D) culture systems. biochempeg.com These synthetic hydrogels offer a high degree of control over their biochemical and mechanical properties. nih.gov
The inert nature of the PEG backbone minimizes non-specific cell interactions, allowing researchers to introduce specific cell adhesion ligands, such as the RGD peptide sequence, to promote controlled cell attachment and spreading. nih.gov The terminal amine groups of H2N-Peg13-CH2CH2NH2 can be used to conjugate such bioactive molecules. The physical properties of the hydrogel, including stiffness and porosity, can be tuned to match those of specific tissues, thereby influencing cell behavior, including viability, proliferation, and differentiation. researchgate.netresearchgate.net These engineered 3D scaffolds are instrumental in developing more accurate in vitro models for studying disease, screening drugs, and advancing regenerative medicine strategies. biochempeg.comnih.gov
Development of Advanced Polymeric Delivery Systems in Academic Research
H2N-Peg13-CH2CH2NH2 is a valuable component in the academic development of advanced polymeric systems for the delivery of therapeutics. The process of attaching PEG chains, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of drugs. crimsonpublishers.comnih.gov PEG-based delivery systems can enhance the solubility of hydrophobic drugs, protect them from enzymatic degradation, and prolong their circulation time in the bloodstream. crimsonpublishers.comnih.gov
The amine termini of H2N-Peg13-CH2CH2NH2 provide handles for the conjugation of drugs, targeting ligands, or for initiating polymerization to create more complex delivery vehicles. These systems can be designed to release their payload in response to specific triggers, such as the lower pH of tumor tissues or endosomes. mdpi.com
Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into various nanostructures, such as micelles and vesicles, making them excellent candidates for drug delivery applications. mdpi.com H2N-Peg13-CH2CH2NH2 can be used as a macroinitiator for the synthesis of block copolymers.
For instance, the amine end groups can initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) to produce PEG-polypeptide block copolymers. nih.gov These amphiphilic block copolymers can self-assemble in aqueous solution to form core-shell structures, where the hydrophobic polypeptide block forms the core, capable of encapsulating hydrophobic drugs, and the hydrophilic PEG block forms the corona, providing stability and biocompatibility. By selecting appropriate amino acid monomers, the polypeptide block can be designed to be responsive to stimuli like pH, enabling triggered drug release. nih.gov
Polymer Coatings and Adhesives in Controlled Experimental Setups
The incorporation of diamino-terminated PEG molecules, such as H2N-Peg13-CH2CH2NH2, into polymer coatings and adhesives is a strategic approach to modulate surface properties. The terminal amine groups serve as reactive handles for covalent attachment to surfaces or for integration into a polymer backbone, while the PEG chain imparts unique characteristics to the resulting material.
Research Findings on Amino-PEG Surface Modifications:
Studies on structurally similar amino-terminated PEGs have demonstrated their efficacy in altering the surface characteristics of various materials. The primary amine groups can react with a variety of functional groups on a substrate, including carboxylic acids, epoxides, and isocyanates, to form stable covalent bonds. This surface grafting of PEG chains can significantly increase the hydrophilicity of otherwise hydrophobic materials. For instance, modifying a polyurethane surface with amino-terminated PEG has been shown to significantly reduce bacterial adhesion. nih.gov This anti-fouling property is critical in the development of biomedical devices and coatings where preventing biofilm formation is paramount.
The length of the PEG chain and the nature of its terminal functional groups are critical factors influencing the modified surface's interaction with its environment. Research has shown that longer PEG chains, such as PEG3.4k, are highly effective in minimizing bacterial adhesion in various media. nih.gov While specific data for the PEG13 variant is not extensively detailed in comparative studies, the general principle of PEG-induced steric hindrance preventing protein adsorption and subsequent cell or bacterial adhesion is well-established. nih.govnih.gov
The adhesion properties of surfaces can also be tailored. The introduction of amine groups via molecules like H2N-Peg13-CH2CH2NH2 can create a positively charged surface at physiological pH, which can be used to control the interaction with negatively charged biological molecules or cells. nih.gov This controlled adhesiveness is crucial in applications such as tissue engineering scaffolds and biosensors.
Interactive Data Table: Impact of Amino-PEG Surface Modification on Bacterial Adhesion
While specific data for H2N-Peg13-CH2CH2NH2 is limited, the following table illustrates the general effect of modifying a polyurethane (PU) surface with different terminal groups on a PEG1k chain on the adhesion of S. epidermidis in a plasma environment. This provides a conceptual framework for the expected performance of similar modifications.
| Surface Modification | Adherent Bacteria (cells/cm²) in Plasma | Percentage Reduction Compared to Control |
| Unmodified PU (Control) | 1.5 x 10⁸ | 0% |
| PU-PEG1k-OH | 5.0 x 10⁷ | 66.7% |
| PU-PEG1k-NH₂ | 3.0 x 10⁷ | 80.0% |
| PU-PEG1k-SO₃ | 1.0 x 10⁷ | 93.3% |
Data is conceptual and derived from findings on similar molecules to illustrate the principle. nih.gov
Role in Controlled Release Formulations in vitro
In the realm of drug delivery, H2N-Peg13-CH2CH2NH2 serves as a versatile building block for creating hydrogels and other matrices for the controlled release of therapeutic agents. The two terminal amine groups allow it to act as a cross-linker, forming a three-dimensional polymer network that can encapsulate drug molecules.
Hydrogel Formation and Release Mechanisms:
PEG-based hydrogels are particularly attractive for drug delivery due to their biocompatibility, hydrophilicity, and tunable properties. nih.gov By reacting H2N-Peg13-CH2CH2NH2 with a di-functional cross-linking agent, a hydrogel network can be formed. The density of this network, which can be controlled by the concentration of the PEG-amine and the cross-linker, dictates the mesh size of the hydrogel. This, in turn, influences the diffusion rate of the encapsulated drug, providing a mechanism for controlled release. nih.gov
The release of a drug from a PEG hydrogel can be governed by several factors, including diffusion through the polymer mesh, swelling of the hydrogel, and chemical degradation of the hydrogel matrix. nih.gov For non-degradable hydrogels, the release of small molecule drugs is often diffusion-controlled. The rate of release can be mathematically modeled to understand the underlying mechanism. Common models include the Higuchi model, which describes release from a matrix, and the Korsmeyer-Peppas model, which can elucidate the nature of the release mechanism (e.g., Fickian diffusion, anomalous transport). researchgate.net
In vitro Release Kinetics:
Interactive Data Table: Theoretical Drug Release Profile from a PEG-based Hydrogel
The following table provides a hypothetical representation of a cumulative drug release profile from a hydrogel system, illustrating a typical controlled-release pattern observed in in vitro studies.
| Time (hours) | Cumulative Release (%) |
| 1 | 15 |
| 2 | 28 |
| 4 | 45 |
| 8 | 65 |
| 12 | 78 |
| 24 | 95 |
This data is illustrative and represents a typical Fickian diffusion-controlled release profile from a hydrogel matrix.
Future Directions and Emerging Research Avenues for Diamine Terminated Pegs
Exploration of Novel Synthetic Routes for Precision Polymer Engineering
The synthesis of diamine-terminated PEGs is a critical area of research, with a focus on developing methods that offer greater control over the polymer's structure and purity. Traditional methods for creating amine-terminated PEGs often involve multiple steps and can result in low yields and impurities. mdpi.com
Recent advancements have led to more efficient synthetic strategies. One notable method involves a two-step, one-pot reaction that converts hydroxyl-terminated PEGs to their amino-terminated counterparts with high efficiency. mdpi.com This process begins with the conversion of the terminal hydroxyl groups to an intermediate, followed by a reduction to form the primary amine groups. This approach has demonstrated over 95% conversion of the end-groups to amines. mdpi.com Another approach involves reacting PEG under anhydrous conditions with mesyl chloride to produce PEG-dimesylate, which is then aminated under aqueous conditions to yield PEG-diamine. researchgate.net
Researchers are also exploring techniques to produce monodisperse PEGs, which have a single, defined molecular weight, as opposed to the more common polydisperse PEGs that consist of a range of molecular weights. The ability to synthesize monodisperse diamine-terminated PEGs would allow for greater precision in applications where molecular size is a critical factor.
The table below summarizes key aspects of emerging synthetic routes.
| Synthetic Route Aspect | Description | Key Advantages |
| One-Pot Synthesis | Sequential reagent addition without intermediate isolation steps. mdpi.com | High yield (e.g., 74% overall), high conversion rate (>95%), reduced purification steps. mdpi.com |
| Mesylation & Amination | Two-step process involving the creation of a PEG-dimesylate intermediate followed by amination. researchgate.net | Straightforward method, potential for cost savings compared to commercial sources. researchgate.net |
| Precision Control | Focus on creating polymers with precisely defined lengths and end-group functionalities. | Enables fine-tuning of material properties for specific applications. |
The ongoing development of these novel synthetic routes is crucial for advancing the field of precision polymer engineering, enabling the creation of highly defined diamine-terminated PEGs for specialized applications.
Development of Advanced Characterization Methodologies for Complex PEGylated Architectures
As the complexity of PEGylated structures increases, so does the need for advanced characterization techniques. Accurately determining the molecular weight, purity, and structure of these polymers is essential for both research and commercial applications.
Several analytical methods are employed to characterize diamine-terminated PEGs and other PEGylated molecules. High-Performance Liquid Chromatography (HPLC) is often used, but the conditions must be optimized for each specific compound. nih.gov To achieve a more detailed characterization, liquid chromatography is often coupled with mass spectrometry (MS), which has become a primary technique for determining the average molecular weight and degree of PEGylation. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing PEGylated species. nih.gov It is particularly useful for quantifying the degree of PEGylation and assessing the higher-order structure of these molecules. nih.gov For analyzing the surface of nanoparticles modified with PEG, techniques like X-ray Photoelectron Spectroscopy (XPS) and Thermogravimetric Analysis (TGA) are used to confirm the presence and density of PEG molecules. mdpi.com
The following table outlines common characterization methodologies and their primary uses.
| Characterization Technique | Primary Application for PEG Diamines | Information Provided |
| Mass Spectrometry (MS) | Determining molecular weight and purity. nih.gov | Accurate average molecular weight, degree of PEGylation. nih.gov |
| NMR Spectroscopy | Quantifying PEGylation and structural assessment. nih.gov | Degree of PEGylation, higher-order structure, confirmation of end-group conversion. mdpi.comnih.gov |
| HPLC | Separation and quantification of reaction species. researchgate.net | Purity assessment, separation of PEGmers. acs.org |
| XPS & TGA | Surface analysis of PEG-modified materials. mdpi.com | Confirmation of PEG presence, quantification of PEG surface density. mdpi.com |
The development of these and other advanced characterization methods is vital for ensuring the quality and consistency of complex PEGylated architectures, which in turn supports their use in advanced materials and biomedical devices.
Refinements in Theoretical Modeling of PEG Conformations and Interfacial Interactions
Theoretical modeling and computational simulations are becoming increasingly important for understanding the behavior of PEG molecules at a molecular level. These models provide insights into the conformation of PEG chains and their interactions with surfaces and other molecules, which is critical for designing materials with specific properties.
The conformation of PEG chains grafted onto a surface can vary depending on factors like chain length and grafting density. researchgate.net At low densities, PEG chains adopt a "mushroom" conformation. As the density increases, steric repulsion between adjacent chains causes them to extend away from the surface, transitioning into a "brush" or "dense brush" conformation. researchgate.net The ratio of the Flory dimension (a measure of the polymer's size) to the average distance between attachment points is used to predict these conformational states. researchgate.net
Kinetic reactivity models are also being developed to better understand and optimize the PEGylation process. acs.org These models can help predict the outcome of a reaction, facilitating the optimization of bioconjugation processes and minimizing developmental costs. acs.org By simulating reaction curves, researchers can gain insights into how factors like PEG molecular weight influence the final product. acs.org
These theoretical and computational approaches are essential for refining our understanding of PEG behavior and for guiding the rational design of new PEG-based materials and technologies.
Interdisciplinary Research in Smart Materials and Biointerfaces Utilizing PEG Diamines
Diamine-terminated PEGs are key components in the development of smart materials and advanced biointerfaces due to their biocompatibility, hydrophilicity, and reactive terminal amine groups. polysciences.comresearchgate.net These properties make them ideal for a wide range of interdisciplinary research applications.
In the realm of smart materials, diamine-terminated PEGs are used to create hydrogels and other materials that can respond to external stimuli such as pH or temperature. frontiersin.orgcumhuriyet.edu.tr These materials have potential applications in drug delivery, where the release of a therapeutic agent can be triggered by specific environmental conditions. frontiersin.org The amine groups on the PEG chain provide convenient handles for crosslinking the polymer chains to form hydrogel networks or for conjugating other molecules. polysciences.com
At the intersection of materials science and biology, diamine-terminated PEGs are used to modify surfaces to improve their biocompatibility. mdpi.com When coated onto a material, the PEG layer can prevent the adsorption of proteins and cells, which is crucial for medical implants and biosensors. nih.gov The terminal amine groups can also be used to attach bioactive molecules, creating surfaces that can actively interact with their biological environment. mdpi.com
The versatility of diamine-terminated PEGs has led to their use in a variety of applications, as highlighted in the table below.
| Application Area | Role of Diamine-Terminated PEG | Example |
| Smart Materials | Forms responsive hydrogel networks. polysciences.com | pH and thermoresponsive hydrogels for controlled release. cumhuriyet.edu.tr |
| Biointerfaces | Improves biocompatibility and provides functional handles for bioconjugation. researchgate.netmdpi.com | Surface functionalization of medical implants and biosensors. polysciences.com |
| Drug Delivery | Enhances solubility and circulation time of drugs; forms part of nanoparticle shells. polysciences.comnih.gov | PEGylated nanocapsules for targeted drug delivery. nih.gov |
| Tissue Engineering | Creates biocompatible scaffolds that can support cell growth. polysciences.com | Hydrogel scaffolds for liver tissue engineering. researchgate.net |
The ongoing interdisciplinary research into diamine-terminated PEGs continues to expand their utility, paving the way for new innovations in medicine, biotechnology, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
